An In-depth Technical Guide to 2-Furonitrile: Physical and Chemical Properties
An In-depth Technical Guide to 2-Furonitrile: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-furonitrile. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for its synthesis and characterization are also included, alongside a visualization of its synthetic pathway.
Core Physical and Chemical Properties
2-Furonitrile, also known as 2-cyanofuran, is a colorless to light yellow liquid.[1][2] It is a derivative of furan (B31954) with a nitrile group attached at the 2-position.[3] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3][4]
Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | Furan-2-carbonitrile | [3] |
| Synonyms | 2-Cyanofuran, 2-Furancarbonitrile, 2-Furyl cyanide | [1][3] |
| CAS Number | 617-90-3 | [3] |
| Chemical Formula | C₅H₃NO | [3] |
| Molecular Weight | 93.08 g/mol | [3] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| SMILES | N#Cc1ccco1 | [3] |
| InChI Key | YXDXXGXWFJCXEB-UHFFFAOYSA-N | [3] |
Physical Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | 147-148 °C | [5] | |
| Boiling Point | 146-148 °C | at 1 atm | [3][5] |
| Density | 1.064 g/mL | at 25 °C | [3][5] |
| Refractive Index | 1.479 | at 20 °C | [3] |
| Flash Point | 35 °C (95 °F) | closed cup | [3][6] |
| Vapor Pressure | 3.98 mmHg | at 25 °C | [7] |
Chemical Properties
| Property | Value | Source(s) |
| Solubility | Slightly soluble in water; Soluble in most common organic solvents. | [5][7] |
| Stability | Stable under recommended storage conditions. | [6] |
| Reactivity | Reacts with strong oxidizing agents, strong acids, and strong bases. | [8] |
Experimental Protocols
Synthesis of 2-Furonitrile via a Two-Step Process from Furfural (B47365)
A common laboratory-scale synthesis of 2-furonitrile involves a two-step process starting from furfural. The first step is the formation of 2-furfuryl aldoxime, which is then dehydrated to yield 2-furonitrile.[9]
Materials:
-
2-Furaldehyde (120.72 mmol)
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl, 144.86 mmol)
-
Sodium carbonate (Na₂CO₃, 72.43 mmol)
-
Water
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a suitable reaction vessel, mix 2-furaldehyde (120.72 mmol) with 20 mL of water.
-
Add hydroxylamine hydrochloride (144.86 mmol) to the mixture.
-
Prepare a solution of sodium carbonate (72.43 mmol) in 30 mL of water and add it dropwise to the reaction mixture.
-
Allow the reaction to proceed overnight with stirring.
-
After the reaction is complete, extract the mixture three times with equal volumes of ethyl acetate.
-
Combine the organic layers, wash with water, and dry over magnesium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the 2-furfuryl aldoxime product as a yellow powder.
While a detailed, publicly available, step-by-step laboratory protocol for this specific dehydration is not readily found in sources like Organic Syntheses, the transformation can be achieved under various conditions. One patented method involves heating the aldoxime intermediate with a hydroxylamine salt in a high-boiling solvent.[10] Another general approach involves heating the aldoxime in dimethyl sulfoxide (B87167) (DMSO).[3]
General Reaction Conditions (based on literature):
-
Method 1 (Patent EP0043598B1): Heat a mixture of furfural and a hydroxylamine salt (in molar excess) in N-methyl-2-pyrrolidone (NMP) at a temperature between 120 °C and 165 °C. The furonitrile is then isolated by distillation.[10] This suggests that the intermediate aldoxime, formed in situ, is dehydrated under these conditions.
-
Method 2 (General Dehydration): Heating furfural aldoxime in a solvent such as dimethyl sulfoxide (DMSO) can effect the dehydration to the nitrile.[3]
Characterization of 2-Furonitrile
The infrared spectrum of 2-furonitrile provides key information about its functional groups.
-
Experimental Method (FTIR): A common method for obtaining the IR spectrum of a liquid sample like 2-furonitrile is by using a Fourier Transform Infrared (FTIR) spectrometer with a neat sample placed between potassium bromide (KBr) plates or using an Attenuated Total Reflectance (ATR) accessory.
-
Key Spectral Features: The most prominent and characteristic peak in the IR spectrum of 2-furonitrile is the nitrile (C≡N) stretching vibration, which typically appears in the region of 2220-2260 cm⁻¹. Other significant peaks correspond to the C-H stretching of the furan ring (around 3100 cm⁻¹), C=C stretching of the ring (around 1500-1600 cm⁻¹), and the C-O-C stretching of the furan ring (around 1000-1300 cm⁻¹).
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 2-furonitrile.
-
Experimental Method: NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).
-
Expected ¹H NMR Spectral Data: The ¹H NMR spectrum of 2-furonitrile will show three signals corresponding to the three protons on the furan ring. The chemical shifts and coupling patterns are characteristic of a 2-substituted furan.
-
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will display five signals: four for the carbons of the furan ring and one for the nitrile carbon. The chemical shift of the nitrile carbon is typically found in the downfield region of the spectrum.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2-furonitrile.
-
Experimental Method (GC-MS): A common technique is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into a gas chromatograph to separate it from any impurities, and the eluting compound is then introduced into the mass spectrometer for ionization and analysis.
-
Expected Mass Spectrum: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-furonitrile (m/z = 93). The fragmentation pattern will be characteristic of the furan and nitrile moieties.
Mandatory Visualizations
Synthetic Workflow of 2-Furonitrile
Caption: Synthetic workflow for the two-step preparation of 2-furonitrile from furfural.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Furonitrile - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. EP0043598B1 - Process for the transformation of furfural or 5-nitro-furfural into furonitrile or 5-nitro-furonitrile - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)$_{{2}}$ under solvent-free conditions [comptes-rendus.academie-sciences.fr]
